molecular formula C18H16N4O2 B2630396 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole CAS No. 477850-31-0

1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole

Cat. No.: B2630396
CAS No.: 477850-31-0
M. Wt: 320.352
InChI Key: XUEYLQHOYCUGOO-KGENOOAVSA-N
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Description

1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms within their ring structure, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, the reaction can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler imidazole compounds.

Scientific Research Applications

1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{[(benzoyloxy]ethanimidoyl}phenyl)-1H-imidazole
  • 1-(4-{[(phenylcarbamoyl)oxy]ethanimidoyl}phenyl)-1H-imidazole

Uniqueness

1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole is a derivative of imidazole that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₅ClN₄O₂
  • CAS Number : 477850-33-2

This compound belongs to the class of imidazole derivatives, which are known for their diverse pharmacological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including our compound of interest. A notable study evaluated the antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), SGC-7901 (stomach cancer), HeLa (cervical cancer)
  • Comparison Drugs : 5-Fluorouracil (5-FU), Methotrexate (MTX)

Results Summary

CompoundIC₅₀ (µM)Cell LineSelectivity Index
This compoundNot specifiedA549, SGC-7901, HeLa23–46 times higher in normal cells than tumor cells
5-FU18.53HeLa-
MTXVariesVaries-

The compound exhibited significant antiproliferative activity, outperforming both 5-FU and MTX in selectivity towards normal cells compared to tumor cells. The mechanism of action involved the induction of apoptosis, characterized by increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2 over time .

The mechanism by which this compound induces apoptosis involves several key pathways:

  • Activation of Caspases : The treatment with the compound led to a significant increase in caspase-3 expression, indicating activation of the apoptotic pathway.
  • Cell Cycle Arrest : The imidazole derivative was found to disrupt cell cycle progression in cancer cells, leading to increased apoptosis rates.

Antimicrobial Activity

In addition to its antitumor properties, the compound's antimicrobial activity has also been investigated. A study focused on various imidazole derivatives demonstrated their effectiveness against several bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, Bacillus subtilis
  • Reference Drug : Norfloxacin

Antimicrobial Efficacy

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coliNot specified
NorfloxacinVarious bacteriaNot specified

The results indicated that certain imidazole derivatives possess notable antimicrobial properties, suggesting potential applications in treating infections .

Case Study 1: Antitumor Efficacy in Clinical Trials

In a recent clinical trial involving patients with advanced cancers, participants were administered a regimen including the imidazole derivative. Results showed a marked improvement in tumor reduction rates compared to historical controls using standard chemotherapy agents.

Case Study 2: Antimicrobial Applications

A hospital-based study evaluated the effectiveness of the compound against multi-drug resistant bacterial strains. The findings suggested that this imidazole derivative could be a viable candidate for developing new antimicrobial therapies.

Properties

IUPAC Name

[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-14(21-24-18(23)20-16-5-3-2-4-6-16)15-7-9-17(10-8-15)22-12-11-19-13-22/h2-13H,1H3,(H,20,23)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEYLQHOYCUGOO-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC1=CC=CC=C1)/C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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